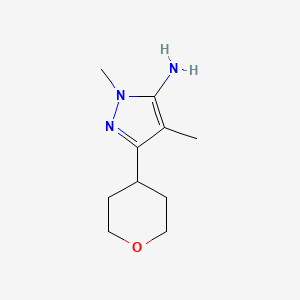

1,4-dimethyl-3-(oxan-4-yl)-1H-pyrazol-5-amine

Beschreibung

1,4-Dimethyl-3-(oxan-4-yl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 1H-pyrazol-5-amine core substituted with methyl groups at the 1- and 4-positions and an oxan-4-yl (tetrahydropyran-4-yl) group at the 3-position. Pyrazole-based compounds are widely studied for their diverse pharmacological activities, including enzyme inhibition (e.g., thrombin, β-lactamases) and receptor modulation . The oxan-4-yl group introduces a heterocyclic ether moiety, which may enhance solubility and metabolic stability compared to purely aromatic substituents .

Eigenschaften

Molekularformel |

C10H17N3O |

|---|---|

Molekulargewicht |

195.26 g/mol |

IUPAC-Name |

2,4-dimethyl-5-(oxan-4-yl)pyrazol-3-amine |

InChI |

InChI=1S/C10H17N3O/c1-7-9(12-13(2)10(7)11)8-3-5-14-6-4-8/h8H,3-6,11H2,1-2H3 |

InChI-Schlüssel |

FCYRDJFZQSKPRT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N(N=C1C2CCOCC2)C)N |

Herkunft des Produkts |

United States |

Biologische Aktivität

1,4-Dimethyl-3-(oxan-4-yl)-1H-pyrazol-5-amine, a member of the pyrazole family, has garnered attention due to its potential biological activities. Characterized by a unique structure that includes a pyrazole ring and an oxan moiety, this compound is being investigated for various therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1,4-dimethyl-3-(oxan-4-yl)-1H-pyrazol-5-amine is , with a molecular weight of approximately 195.26 g/mol. The compound's structure features a five-membered pyrazole ring, which is known for its significance in medicinal chemistry due to its ability to interact with various biological targets.

The biological activity of 1,4-dimethyl-3-(oxan-4-yl)-1H-pyrazol-5-amine is primarily attributed to its interaction with specific enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The compound may exhibit anti-inflammatory, analgesic, and anticancer properties, making it a candidate for further pharmacological studies.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds possess significant anticancer properties. For example, in a study evaluating the cytotoxic effects of similar compounds against carcinoma cell lines, certain derivatives demonstrated IC50 values comparable to standard chemotherapeutic agents like Cisplatin . This suggests that 1,4-dimethyl-3-(oxan-4-yl)-1H-pyrazol-5-amine may also exhibit similar efficacy.

Synthesis Methods

The synthesis of 1,4-dimethyl-3-(oxan-4-yl)-1H-pyrazol-5-amine typically involves:

- Cyclization : A hydrazine derivative reacts with a diketone under controlled conditions.

- Nucleophilic Substitution : The oxan group is introduced through nucleophilic substitution reactions using solvents like ethanol or methanol.

Table 1: Summary of Synthesis Methods

| Step | Reaction Type | Conditions | Products |

|---|---|---|---|

| 1 | Cyclization | Hydrazine + diketone | Pyrazole derivative |

| 2 | Substitution | Nucleophilic attack | Oxan-substituted product |

Study on Anticancer Activity

In a comparative study assessing the cytotoxicity of various pyrazole derivatives against liver and lung carcinoma cell lines, one derivative exhibited potent activity with IC50 values of 5.35 µM and 8.74 µM respectively . This highlights the potential of pyrazole derivatives in cancer therapy.

Interaction Studies

Research focusing on the binding affinity of 1,4-dimethyl-3-(oxan-4-yl)-1H-pyrazol-5-amine to biological targets is crucial for understanding its therapeutic potential. Initial findings suggest that this compound may effectively bind to certain enzymes involved in disease pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The 1H-pyrazol-5-amine scaffold is highly modular, with substituents at the 1-, 3-, and 4-positions significantly influencing biological activity and physicochemical properties. Below is a detailed comparison of 1,4-dimethyl-3-(oxan-4-yl)-1H-pyrazol-5-amine with its analogs:

Substituent Effects at the 3-Position

Key Observations :

- Oxan-4-yl vs.

- Biological Activity : Aromatic substituents (e.g., pyridin-4-yl, bromophenyl) are linked to stronger enzyme inhibition due to enhanced binding interactions, while heterocyclic substituents (e.g., oxan-4-yl, thiophene) may optimize pharmacokinetic profiles .

Substituent Effects at the 1- and 4-Positions

Key Observations :

- Methyl Groups : The 1,4-dimethyl configuration in the target compound likely balances steric effects and solubility, making it suitable for broad therapeutic applications .

- Aryl vs. Alkyl : Bulky aryl substituents (e.g., phenyl) may improve selectivity but compromise solubility, whereas alkyl groups (e.g., ethyl) enhance stability .

Optimization Challenges :

- Oxan-4-yl Introduction : The tetrahydropyran group may require specialized protecting-group strategies to avoid side reactions during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.